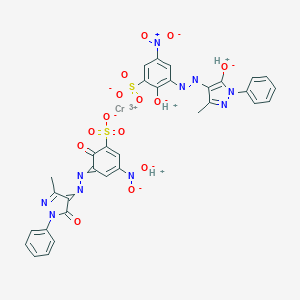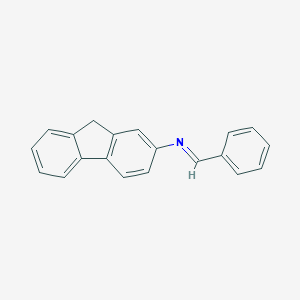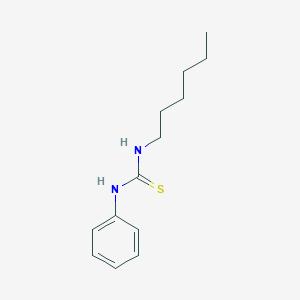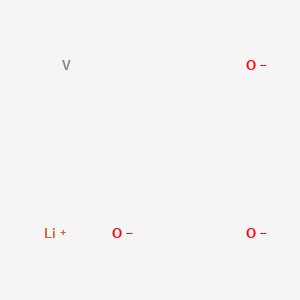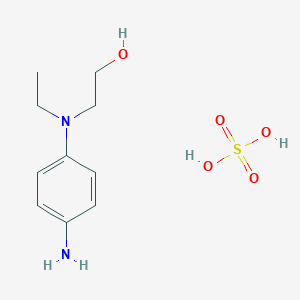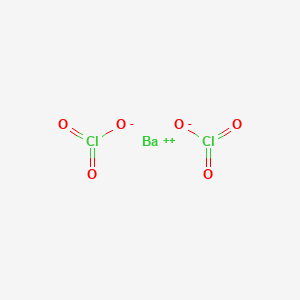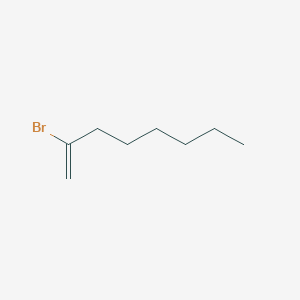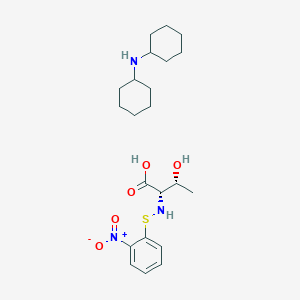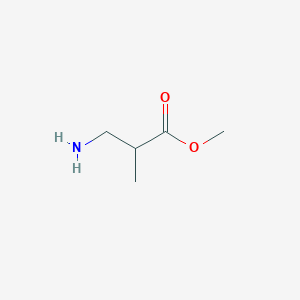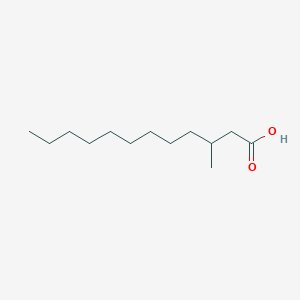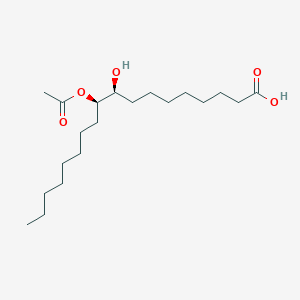
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid, commonly known as vernolic acid, is a naturally occurring fatty acid found in the seeds of many plants. It is a mono-unsaturated fatty acid with a unique chemical structure that makes it an attractive target for scientific research. In
Wissenschaftliche Forschungsanwendungen
Vernolic acid has attracted attention from researchers due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, vernolic acid has been found to improve lipid metabolism and reduce cholesterol levels in animal models. These properties make it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of vernolic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, vernolic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and activate the AMPK signaling pathway, which is involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Vernolic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve lipid metabolism, and lower cholesterol levels. Additionally, vernolic acid has been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. These effects make it a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using vernolic acid in lab experiments is its relatively low toxicity compared to other drugs and compounds. Additionally, vernolic acid is readily available and can be synthesized in large quantities. However, one limitation of using vernolic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
Zukünftige Richtungen
There are many potential future directions for research on vernolic acid. One area of interest is the development of new drugs and therapies based on the therapeutic properties of vernolic acid. Additionally, further research is needed to fully understand the mechanism of action of vernolic acid and its effects on various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of vernolic acid and its safety profile in humans.
Synthesemethoden
Vernolic acid can be obtained from the seeds of various plants, including Vernonia galamensis, Vernonia anthelmintica, and Euphorbia lagascae. However, the yield of vernolic acid from these sources is low, and the purification process is complex. Therefore, chemical synthesis methods have been developed to produce vernolic acid in large quantities. The most commonly used method involves the epoxidation of oleic acid followed by hydrolysis of the epoxide ring.
Eigenschaften
CAS-Nummer |
13980-33-1 |
|---|---|
Produktname |
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid |
Molekularformel |
C20H38O5 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(9S,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19+/m0/s1 |
InChI-Schlüssel |
HLAIKHVEJBSLQS-RBUKOAKNSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)OC(=O)C |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Andere CAS-Nummern |
13980-33-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



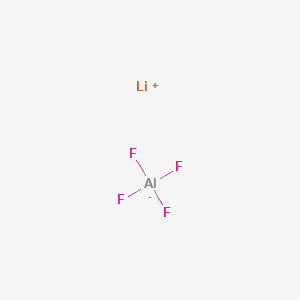
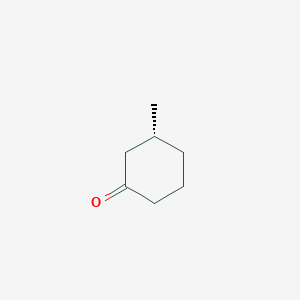
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
